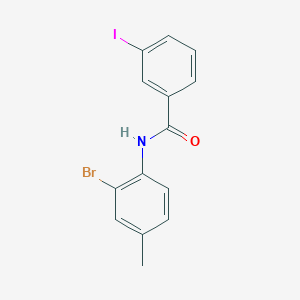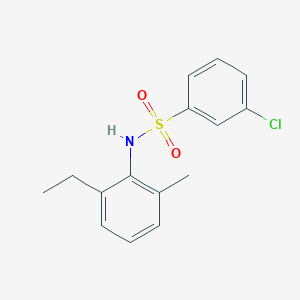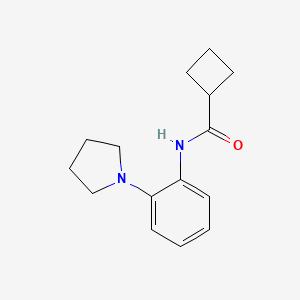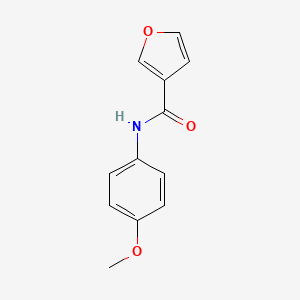![molecular formula C14H15Cl2NO3 B7480304 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester](/img/structure/B7480304.png)
4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester, also known as DCB-Lys(Me)-OH, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. This compound is a derivative of lysine and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH is not fully understood, but it is believed to involve the disruption of bacterial cell membranes and the inhibition of cancer cell proliferation. 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH has been shown to bind to the lipid bilayer of bacterial cell membranes, causing membrane destabilization and cell death. In cancer cells, 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH has been shown to inhibit cell proliferation by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH has been shown to have various biochemical and physiological effects. In addition to its antimicrobial and anticancer properties, 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH has been shown to have anti-inflammatory effects. It has also been shown to modulate the immune response, making it a potential candidate for immunotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH in lab experiments is its high purity and yield, which makes it easier to work with. However, one limitation of using 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH is its relatively high cost compared to other compounds.
Zukünftige Richtungen
There are many potential future directions for research on 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH. One area of focus could be the development of 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH as a potential antimicrobial agent for use in clinical settings. Another area of focus could be the development of 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH as a potential cancer therapy. Additionally, research could focus on the development of 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH as a potential immunotherapy agent. Overall, the potential applications of 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH in drug development make it an exciting area of research for the scientific community.
Synthesemethoden
4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One of the most commonly used methods for synthesizing this compound is solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a resin-bound peptide chain. This method has been used to produce 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH with high purity and yield.
Wissenschaftliche Forschungsanwendungen
4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH has been studied for its potential applications in drug development. It has been shown to have antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. In addition, 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
methyl 4-[[(E)-3-(3,4-dichlorophenyl)prop-2-enoyl]amino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO3/c1-20-14(19)3-2-8-17-13(18)7-5-10-4-6-11(15)12(16)9-10/h4-7,9H,2-3,8H2,1H3,(H,17,18)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKRYRFFBNDGDI-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCNC(=O)C=CC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCCNC(=O)/C=C/C1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-butyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide](/img/structure/B7480235.png)



![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[(3-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7480253.png)
![2-[(2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl]benzonitrile](/img/structure/B7480263.png)
![N-(2,5-difluorophenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B7480278.png)

![3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7480288.png)
![2-[benzenesulfonyl(methyl)amino]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7480295.png)
![(2E,5E)-2-(3,3-dimethyl-2-oxobutylidene)-5-[(4-ethylphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B7480318.png)

![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 2-(2-fluoroanilino)pyridine-3-carboxylate](/img/structure/B7480329.png)